

Long-term stability of Ornipressin acetate at -20°C

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Compound of Interest

Compound Name: Ornipressin acetate

Cat. No.: B609772

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Technical Support Center: Ornipressin Acetate

This technical support center provides guidance and answers to frequently asked questions regarding the long-term stability of **Ornipressin acetate** when stored at -20°C. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for **Ornipressin acetate**?

A1: The recommended storage temperature for **Ornipressin acetate** is -20°C.^{[1][2][3][4]}

Q2: How long can I store **Ornipressin acetate** as a solid powder at -20°C?

A2: Based on manufacturer information, **Ornipressin acetate** is stable for at least one to four years when stored as a solid at -20°C.^[1] For specific lot stability, it is always recommended to refer to the certificate of analysis provided by the supplier.

Q3: What is the stability of **Ornipressin acetate** once it is dissolved in a solvent?

A3: Once dissolved, the stability of **Ornipressin acetate** at -20°C is significantly reduced. Stock solutions in appropriate solvents are generally stable for up to one month. It is advisable to prepare fresh solutions for experiments. Aqueous solutions should be used within the same day.

Q4: What are the signs of degradation I should look for?

A4: Degradation of **Ornipressin acetate** can be observed as a decrease in purity or the appearance of new peaks when analyzed by High-Performance Liquid Chromatography (HPLC). Physical changes such as discoloration or difficulty in dissolution may also indicate degradation.

Q5: How can I perform a stability study for **Ornipressin acetate** in my lab?

A5: A stability study involves storing aliquots of **Ornipressin acetate** at -20°C and testing them at predetermined time points. The stability is typically assessed using a stability-indicating analytical method, such as reverse-phase HPLC, to monitor the purity and detect any degradation products.

Data Presentation: Summary of Manufacturer-Stated Stability

Formulation	Storage Temperature	Stated Stability
Crystalline Solid	-20°C	≥ 4 years
Powder	-20°C	1 year
In Solvent	-20°C	1 month
Aqueous Solution	Not Recommended for Storage	Use within one day

Experimental Protocols

General Protocol for a Stability-Indicating HPLC Method for a Peptide like Ornipressin Acetate

This protocol describes a general method for assessing the stability of a peptide such as **Ornipressin acetate**. This is a representative method and may require optimization for specific laboratory conditions and equipment.

1. Objective: To develop and validate a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method to quantify **Ornipressin acetate** and resolve it from

potential degradation products.

2. Materials and Reagents:

- **Ornipressin Acetate** Reference Standard
- Acetonitrile (HPLC grade)
- Trifluoroacetic Acid (TFA, HPLC grade)
- Water (HPLC grade)
- Hydrochloric Acid (0.1 N)
- Sodium Hydroxide (0.1 N)
- Hydrogen Peroxide (3%)

3. Chromatographic Conditions (Example):

- Column: C18, 4.6 x 250 mm, 5 µm particle size
- Mobile Phase A: 0.1% TFA in Water
- Mobile Phase B: 0.1% TFA in Acetonitrile
- Gradient:
 - 0-5 min: 95% A, 5% B
 - 5-25 min: Linear gradient to 40% A, 60% B
 - 25-30 min: Linear gradient to 20% A, 80% B
 - 30-35 min: Hold at 20% A, 80% B
 - 35-40 min: Return to 95% A, 5% B
 - 40-45 min: Re-equilibration

- Flow Rate: 1.0 mL/min
- Detection Wavelength: 220 nm
- Injection Volume: 20 μ L
- Column Temperature: 30°C

4. Standard and Sample Preparation:

- Standard Solution: Prepare a stock solution of **Ornipressin acetate** reference standard in Mobile Phase A at a concentration of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.
- Sample Solution: For long-term stability testing, dissolve the **Ornipressin acetate** sample stored at -20°C in Mobile Phase A to a concentration of 0.1 mg/mL at each time point.

5. Forced Degradation Study: To ensure the method is stability-indicating, forced degradation studies should be performed on the reference standard.

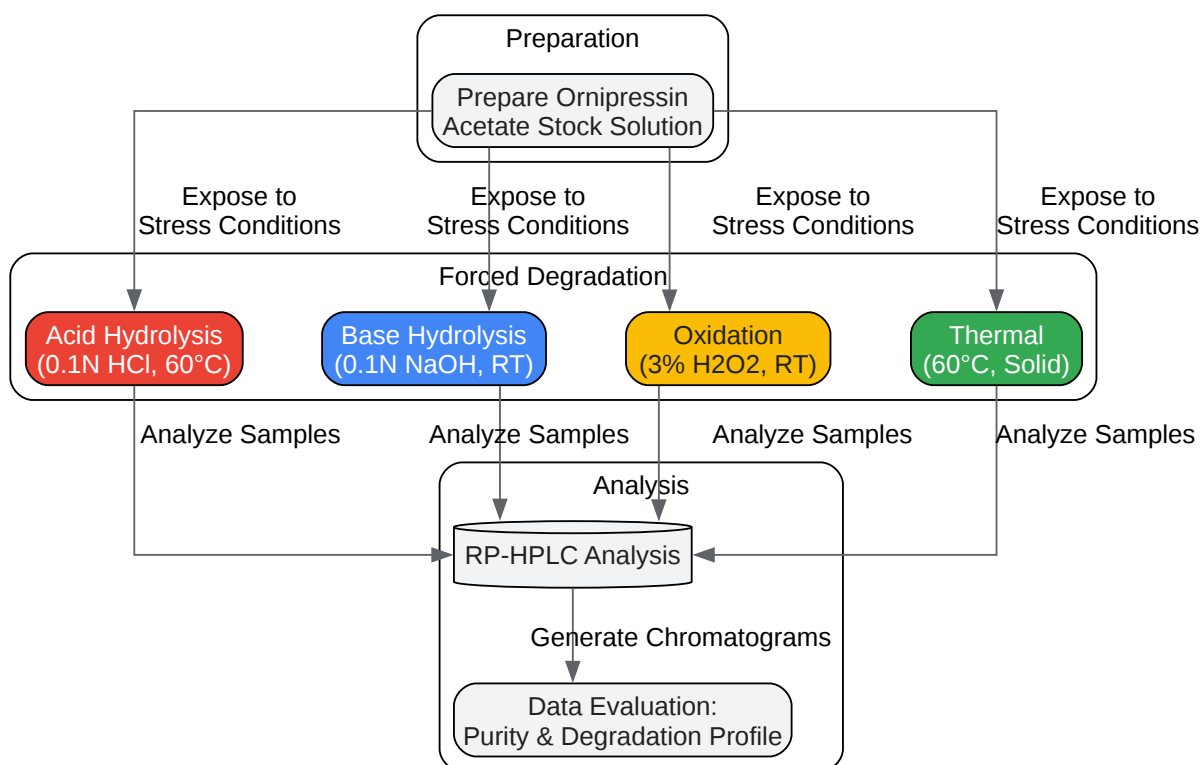
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl and heat at 60°C for 4 hours. Neutralize with 0.1 N NaOH.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH and keep at room temperature for 2 hours. Neutralize with 0.1 N HCl.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂ and keep at room temperature for 2 hours.
- Thermal Degradation: Expose the solid powder to 60°C for 24 hours.
- Photolytic Degradation: Expose the solid powder to UV light (254 nm) for 24 hours.

6. Analysis: Inject the standard solution, the prepared samples from the long-term stability study, and the samples from the forced degradation study into the HPLC system.

7. Data Evaluation:

- Assess the chromatograms for the appearance of new peaks (degradation products).
- Calculate the purity of **Ornipressin acetate** at each time point using the area percentage method.
- The method is considered stability-indicating if all degradation product peaks are well-resolved from the main **Ornipressin acetate** peak.

Visualizations



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Caption: Workflow for a forced degradation study of **Ornipressin acetate**.

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